molecular formula C14H19N3OS B4625317 4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4625317
M. Wt: 277.39 g/mol
InChI Key: UODTYVGSIIOAEL-UHFFFAOYSA-N
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Description

4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a butan-2-yl group attached to a phenyl ring, a methoxymethyl group, and a thiol group attached to the triazole ring

Properties

IUPAC Name

4-(4-butan-2-ylphenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-4-10(2)11-5-7-12(8-6-11)17-13(9-18-3)15-16-14(17)19/h5-8,10H,4,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODTYVGSIIOAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2C(=NNC2=S)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring Substituent: The butan-2-yl group is introduced to the phenyl ring through Friedel-Crafts alkylation using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.

    Triazole Ring Formation: The triazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a base such as sodium hydride.

    Thiol Group Addition: The thiol group is added to the triazole ring through a thiolation reaction using thiourea and a suitable oxidizing agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

    Cyclization: The compound can participate in cyclization reactions to form larger heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzyme activity, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of protein function. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    4-phenyl-1,2,4-triazole-3-thiol: Lacks the butan-2-yl and methoxymethyl groups, resulting in different chemical properties and biological activities.

    4-(butan-2-yl)phenyl-1,2,4-triazole:

    5-(methoxymethyl)-1,2,4-triazole-3-thiol: Lacks the butan-2-yl group, influencing its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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4-[4-(butan-2-yl)phenyl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

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